molecular formula C11H7N5O6 B1667386 Anb-nos CAS No. 60117-35-3

Anb-nos

Cat. No. B1667386
CAS RN: 60117-35-3
M. Wt: 305.2 g/mol
InChI Key: FUOJEDZPVVDXHI-UHFFFAOYSA-N
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Description

ANB-NOS is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Synthesis Analysis

ANB-NOS is used in the synthesis of PROTACs . It is also used in the biofunctionalization of up-converting nanocrystals . The process involves removing oleate moieties by protonation with HCl, followed by incubation with PVP-ANB-NOS at room temperature .


Molecular Structure Analysis

The molecular formula of ANB-NOS is C11H8N5O6 . It has an average mass of 305.203 Da and a monoisotopic mass of 305.039642 Da .


Chemical Reactions Analysis

ANB-NOS can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

ANB-NOS has a molecular weight of 305.20 . It is reactive toward primary amines . It is membrane permeable but not water-soluble . It is not cleavable or reversible .

Scientific Research Applications

Understanding the Nature of Science (NOS) in Scientific Inquiry

  • Scientific Inquiry and NOS : Research studies have explored the features of the nature of science (NOS) embedded in scientific inquiry. Scientists from various fields, including astrophysics and molecular biology, provided insights contrasting the traditional portrayal of science in curricula and textbooks. These insights offer valuable resources for enhancing students' understanding of NOS and designing effective laboratory work and field experiences (Wong & Hodson, 2009); (Wong & Hodson, 2010).

Applications in Biology and Medicine

  • Nitric Oxide Synthase (NOS) and Estrogen Regulation : A study investigated the expression and estrogen regulation of genes for nitric-oxide-synthesizing enzymes (NOS) in the rat hypothalamus, revealing insights into neuroendocrine functions related to female sexual behavior and food intake. This study highlights the role of estrogen in regulating neuronal NOS mRNA (Ceccatelli et al., 1996).

Health and Therapeutic Benefits

  • Alternate Nostril Breathing (ANB) and Respiratory/Cardiac Functions : Studies on alternate nostril breathing (ANB) demonstrate its beneficial effects on respiratory and cardiac functions in humans. These studies provide empirical evidence supporting the use of ANB exercises for improving respiratory and cardiac efficiency (Jahan et al., 2020a); (Jahan et al., 2020b).

Pedagogical Applications in Science Education

  • Teaching NOS through Inquiry : Research emphasizes teaching science to promote contemporary views of NOS through inquiry-based learning experiences. Such pedagogical approaches aim to bridge the gap between NOS and scientific inquiry, facilitating better understanding and application of NOS in educational contexts (Schwartz et al., 2004).

Microencapsulation and Cell Protection

  • Microencapsulation Using ANB-NOS : A method involving ANB-NOS (N-5-azido-2-nitrobenzoyloxysuccinimide) was described for microencapsulating living cells in semi-permeable membranes. This method enhances microcapsule strength and protects transplanted cells against immune destruction, showing potential for numerous applications (Dusseault et al., 2005).

Safety And Hazards

ANB-NOS may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area . Avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling it .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-azido-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O6/c12-14-13-6-1-2-8(16(20)21)7(5-6)11(19)22-15-9(17)3-4-10(15)18/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJEDZPVVDXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208867
Record name N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate
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Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Sigma-Aldrich MSDS]
Record name N-5-Azido-2-nitrobenzoyloxysuccinimide
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Product Name

Anb-nos

CAS RN

60117-35-3
Record name N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate
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Record name N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate
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Record name N-5-Azido-2-nitrobenzoyloxysuccinimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
B Mehravi, M Ahmadi, M Amanlou… - International Journal …, 2013 - Taylor & Francis
… (ANB-NOS), to APTES for binding to glucosamine. ANB-NOS can covalently bind glucosamine through its aryl azide group following activation with ultraviolet light. Citation27 …
Number of citations: 27 www.tandfonline.com
J Dusseault, FA Leblond, R Robitaille, G Jourdan… - Biomaterials, 2005 - Elsevier
… ANB-NOS was covalently linked to PLL. Islets of Langerhans were immobilized in alginate beads, incubated in PLL-ANB-NOS … phenyl azide residue of ANB-NOS and alginate from both …
Number of citations: 115 www.sciencedirect.com
OW Nadeau, GM Carlson - CSH protocols, 2007 - europepmc.org
… INTRODUCTIONThe two-step method of cross-linking with the photoreactive cross-linker ANB•NOS (7.7 Å) provides an additional layer of control over the one-step method with …
Number of citations: 3 europepmc.org
JA Thompson, GM Carlson - Biochemical and biophysical research …, 2017 - Elsevier
… ANB-NOS, the third crosslinker that formed GP-PhK … ANB-NOS is a photosensitive crosslinker, containing one … -selective group on ANB-NOS, and unreacted ANB-NOS was removed by …
Number of citations: 11 www.sciencedirect.com
A Green, CA Stuart, RA Pietrzyk, M Partin - FEBS letters, 1986 - Wiley Online Library
… were incubated with the Ai adenosine receptor agonist, L251-hydroxyphenylisopropyl adenosine (1 nM) and then treated with the photoactive cross-linking agent, ANB-NOS. The …
Number of citations: 11 febs.onlinelibrary.wiley.com
PR Buckland, CR Rickards, RD Howells… - Biochemical …, 1986 - portlandpress.com
… DISCUSSION Our results showed that the reagents ANB-NOS and NHS-ASA, which are … , principally that, with cross-linked complexes formed using ANB-NOS or NHS-ASA, anti-RCM-…
Number of citations: 16 portlandpress.com
RV Lewis, WS Allison - Archives of Biochemistry and Biophysics, 1978 - Elsevier
… ANB-NOS or ANB-AI. After cytochrome c was modified with a &fold molar excess of ANB-NOS, … c modified with ANB-NOS used in the following experiments were obtained from a single …
Number of citations: 10 www.sciencedirect.com
A Carbonaro, SK Mohanty, H Huang, LA Godley… - Lab on a Chip, 2008 - pubs.rsc.org
… , N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS). Use of this flexible cross-linker ensures that … UV light is used to activate the ANB-NOS aryl-azide group and subsequently bind the …
Number of citations: 63 pubs.rsc.org
M Thust, MJ Schöning, J Vetter, P Kordos, H Lüth - Analytica Chimica Acta, 1996 - Elsevier
… Since ANB-NOS possesses a phenyl azide group that can be photoactivated (optimal … First of all, the Si,N, surface of the sensor chip was incubated with 5 mM ANB-NOS in 200 mM …
Number of citations: 79 www.sciencedirect.com
AB Sorokin, GF Reshetnikova, NV Kudryavtseva… - FEBS letters, 1990 - Elsevier
… A431 cells were incubated either in the absence of EGF-ANB-NOS (a), or in the presence of 10 ng/ml (b), 100 ng/ml (c,e,f,g), 200 ng/ml (d) of EGF-ANB-NOS. After treatment with ABS …
Number of citations: 1 www.sciencedirect.com

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